molecular formula C11H17N5O2S2 B2688667 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396630-53-7

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2688667
CAS No.: 1396630-53-7
M. Wt: 315.41
InChI Key: DCFUBKNHQSIOTM-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a 5-oxo group and a carboxamide side chain. The structure is further modified by a thioether linkage connecting the thiazepane moiety to a 4-methyl-1,2,4-triazole ring. This compound’s design leverages the pharmacological relevance of both 1,2,4-triazole and thiazepane scaffolds, which are known for their roles in enzyme inhibition, antimicrobial activity, and conformational flexibility in drug design . The thioether bridge enhances stability and may influence bioavailability by modulating lipophilicity.

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S2/c1-16-7-13-15-11(16)20-5-3-12-10(18)8-6-19-4-2-9(17)14-8/h7-8H,2-6H2,1H3,(H,12,18)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFUBKNHQSIOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Biological Target/Activity References
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 4-amino-1,2,4-triazole with thioester linkage to naphthalene Antimicrobial, antifungal
2-Chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT) 4-methyl-1,2,4-triazole with thioether and benzamide groups MtPanK inhibitor (antitubercular)
N-(4-(1-Hydroxyimino)ethyl)phenyl)-2-((4-allyl-5-aryl-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-thioether-acetamide hybrid with hydroxyimino group Nitric oxide donor (vasodilatory activity)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide Triazole-thioether linked to benzodioxin and pyridine Unspecified (structural similarity for solubility)

Key Comparisons

Triazole Substitution and Bioactivity: The target compound’s 4-methyl-1,2,4-triazole moiety is shared with ZVT, a known MtPanK inhibitor. However, ZVT incorporates a fluorophenoxyethyl group, which enhances its specificity for mycobacterial targets . The 4-amino-1,2,4-triazole derivatives (e.g., ) exhibit antifungal activity but lack the thiazepane ring, suggesting that the target’s thiazepane could modulate solubility or membrane penetration .

Thioether Linkage and Stability :

  • Thioether bridges (common in all compared compounds) improve metabolic stability compared to ether or ester linkages. However, the target’s thiazepane-thioether system may reduce steric hindrance, enhancing binding to enzymes like proteases or kinases .

Solubility and Pharmacokinetics :

  • Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide () include polar benzodioxin and pyridine groups to enhance aqueous solubility. The target’s thiazepane ring may similarly improve solubility compared to purely aromatic analogues .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution (thioether formation) and carboxamide coupling, paralleling methods for ZVT and derivatives .
  • In Silico Predictions : Molecular docking studies (as in ) suggest that the thiazepane ring’s flexibility could allow deeper penetration into enzyme active sites compared to rigid aromatic systems .
  • Unresolved Questions: Limited data exist on the target’s specific biological activity.

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